molecular formula C16H20ClN3O B2911755 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396850-53-5

1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2911755
CAS No.: 1396850-53-5
M. Wt: 305.81
InChI Key: LVQDTSMDDNLOQA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 4-chlorobenzyl group and a pyrrolidine-substituted butynyl chain. The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation (commonly used for analogous compounds), where anhydrous AlCl₃ in dry dichloromethane (DCM) facilitates coupling of intermediates . The 4-chlorobenzyl group may enhance lipophilicity and steric bulk, while the pyrrolidinyl-butynyl moiety introduces rigidity and nitrogen-based hydrogen-bonding capacity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c17-15-7-5-14(6-8-15)13-19-16(21)18-9-1-2-10-20-11-3-4-12-20/h5-8H,3-4,9-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDTSMDDNLOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an appropriate amine to form the chlorobenzyl intermediate.

    Alkyne Addition: The intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne to introduce the but-2-yn-1-yl group.

    Urea Formation: Finally, the resulting compound is treated with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with structural variations in substituents. Below is a detailed comparison with structurally related analogs, focusing on synthesis, substituent effects, and hypothetical properties (based on and analogous studies).

Key Research Findings (Inferred from Structural Analogues)

Biological Activity : Urea derivatives with pyrrolidine moieties (e.g., 5A-5F) often exhibit kinase or protease inhibitory activity due to urea’s hydrogen-bonding capacity and pyrrolidine’s basicity . The target compound’s rigid butynyl chain may optimize steric complementarity in binding pockets.

Stability : Chlorinated aromatic groups generally resist oxidative metabolism better than methyl or nitro substituents, suggesting enhanced in vivo stability for the target compound.

Synthetic Challenges : AlCl₃-mediated Friedel-Crafts reactions require strict anhydrous conditions; incomplete alkylation or byproduct formation is common in this class .

Biological Activity

1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorobenzyl group, a pyrrolidinyl moiety, and a butynyl group linked to a urea functional group, making it structurally intriguing for various pharmacological applications.

The chemical structure of 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be summarized as follows:

Property Value
Molecular Formula C17H22ClN3O
Molecular Weight 319.83 g/mol
IUPAC Name 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Antimicrobial Properties

Research indicates that compounds with similar structures, particularly those containing pyrrolidine and halogen substituents, exhibit significant antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of the chlorobenzyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.

The proposed mechanism of action for 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific biological targets such as enzymes or receptors. The chlorobenzyl group is hypothesized to improve binding affinity, while the pyrrolidinyl and butynyl components contribute to the overall biological activity.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, certain pyrrolidine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced therapeutic efficacy . The structure–activity relationship (SAR) analysis indicates that substituents on the phenyl ring significantly influence cytotoxicity.

Study on Antibacterial Activity

A notable study evaluated the antibacterial properties of pyrrolidine derivatives, highlighting that halogenated compounds showed superior activity against pathogenic bacteria. The study reported that derivatives similar to 1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea exhibited effective inhibition against strains like E. coli and S. aureus within a short exposure time .

Anticancer Research

Another investigation focused on the anticancer potential of pyrrolidine-based compounds, revealing that specific structural modifications led to increased potency against cancer cell lines. The findings suggest that compounds with electron-withdrawing groups like chlorine can enhance apoptosis in malignant cells .

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